Cas no 2228170-00-9 (2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol)

2-Bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol is a brominated aromatic compound featuring both fluoro and nitro substituents on the phenyl ring, making it a versatile intermediate in organic synthesis. The presence of the bromoethanol moiety allows for further functionalization, such as nucleophilic substitution or cyclization reactions, while the electron-withdrawing nitro and fluoro groups enhance reactivity in electrophilic aromatic substitutions. This compound is particularly useful in pharmaceutical and agrochemical research for constructing complex molecules. Its well-defined structure and high purity ensure reproducibility in synthetic applications. Careful handling is advised due to its potential reactivity as a halogenated compound.
2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol structure
2228170-00-9 structure
Product name:2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol
CAS No:2228170-00-9
MF:C8H7BrFNO3
Molecular Weight:264.048485040665
CID:6235268
PubChem ID:165969635

2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol
    • 2228170-00-9
    • EN300-1908580
    • インチ: 1S/C8H7BrFNO3/c9-4-8(12)5-1-2-6(10)7(3-5)11(13)14/h1-3,8,12H,4H2
    • InChIKey: FRWIZFBXEJAJNC-UHFFFAOYSA-N
    • SMILES: BrCC(C1C=CC(=C(C=1)[N+](=O)[O-])F)O

計算された属性

  • 精确分子量: 262.95933g/mol
  • 同位素质量: 262.95933g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 211
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66Ų
  • XLogP3: 1.8

2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1908580-2.5g
2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol
2228170-00-9
2.5g
$2155.0 2023-09-18
Enamine
EN300-1908580-10.0g
2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol
2228170-00-9
10g
$4729.0 2023-05-23
Enamine
EN300-1908580-5.0g
2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol
2228170-00-9
5g
$3189.0 2023-05-23
Enamine
EN300-1908580-0.05g
2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol
2228170-00-9
0.05g
$924.0 2023-09-18
Enamine
EN300-1908580-0.1g
2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol
2228170-00-9
0.1g
$968.0 2023-09-18
Enamine
EN300-1908580-1g
2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol
2228170-00-9
1g
$1100.0 2023-09-18
Enamine
EN300-1908580-1.0g
2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol
2228170-00-9
1g
$1100.0 2023-05-23
Enamine
EN300-1908580-0.25g
2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol
2228170-00-9
0.25g
$1012.0 2023-09-18
Enamine
EN300-1908580-0.5g
2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol
2228170-00-9
0.5g
$1056.0 2023-09-18
Enamine
EN300-1908580-10g
2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol
2228170-00-9
10g
$4729.0 2023-09-18

2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol 関連文献

2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-olに関する追加情報

Compound 2-Bromo-1-(4-Fluoro-3-Nitrophenyl)Ethan-1-Ol (CAS No. 2228170-00-9)

The compound 2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol (CAS No. 2228170-00-9) is a highly specialized organic molecule with significant applications in the fields of pharmaceutical chemistry, materials science, and synthetic biology. This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyl group, and a nitro group attached to a phenyl ring. The combination of these functional groups makes it a versatile building block for the synthesis of more complex molecules.

Recent advancements in chemical synthesis have highlighted the importance of brominated aromatic compounds in the development of novel therapeutic agents. The presence of the bromine atom in 2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-ol allows for selective substitution reactions, enabling chemists to tailor the molecule's properties for specific applications. For instance, the bromine can be replaced with other substituents to create derivatives with enhanced bioavailability or improved pharmacokinetic profiles.

The nitro group attached to the phenyl ring plays a critical role in modulating the electronic properties of the molecule. Nitro groups are known to introduce electron-withdrawing effects, which can influence the reactivity of adjacent functional groups. In the case of 2-bromo-1-(4-fluoro-3-nitrophenyl)ethan-1-o, this effect enhances the stability of the molecule and facilitates its use in various synthetic pathways. Recent studies have demonstrated that such nitro-substituted compounds exhibit promising anti-inflammatory and anticancer activities, making them valuable candidates for drug discovery.

The hydroxyl group present in this compound adds another layer of functionality. It can participate in hydrogen bonding, which is essential for interactions within biological systems. This feature makes 2-bromo...

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